4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide
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Overview
Description
4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide is a complex organic compound with a molecular formula of C24H32N2O2. This compound is characterized by the presence of a morpholine ring, a phenyl group, and two nitro groups attached to a benzamide core. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-3,5-dinitrobenzoic acid with 4-(morpholin-4-yl)aniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-diaminobenzamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The morpholine ring may facilitate binding to proteins or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve oxidative stress and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-diaminobenzamide
- 4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzoic acid
- 4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzylamine
Uniqueness
4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and a morpholine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-methyl-N-(4-morpholin-4-ylphenyl)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c1-12-16(21(24)25)10-13(11-17(12)22(26)27)18(23)19-14-2-4-15(5-3-14)20-6-8-28-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCKYZDHCGVVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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